molecular formula C24H20N6O2 B2570267 6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923173-09-5

6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2570267
CAS No.: 923173-09-5
M. Wt: 424.464
InChI Key: BJJSCHDVTPLBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic framework comprising chromeno, tetrazolo, and pyrimidine moieties. The 4-ethoxyphenyl and pyridin-3-yl substituents at positions 6 and 7, respectively, confer distinct electronic and steric properties. Synthetically, such compounds are often derived via multicomponent reactions or cyclization strategies, as seen in related chromeno-pyrimidine systems .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O2/c1-2-31-17-11-9-15(10-12-17)23-20-21(18-7-3-4-8-19(18)32-23)26-24-27-28-29-30(24)22(20)16-6-5-13-25-14-16/h3-14,22-23H,2H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJSCHDVTPLBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine derivatives typically involves multicomponent reactions (MCRs) that facilitate the construction of complex structures in a single step. For instance, one method utilizes an acid ionic liquid as a catalyst to produce various derivatives efficiently . The synthetic strategies often focus on optimizing yield and purity while ensuring the biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine derivatives. For example, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

In a comparative study involving several pyrimidine derivatives, it was found that certain substituents on the pyrimidine nucleus significantly influenced their antiproliferative activity against cancerous cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives with specific substitutions can effectively inhibit bacterial growth. For example, compounds containing halogen substituents have been associated with enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound class. The presence of electron-withdrawing groups has been linked to improved free radical scavenging abilities. Research indicates that certain derivatives can effectively reduce oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The position and nature of substituents on the pyrimidine ring significantly affect biological outcomes. For instance, halogenated phenyl groups enhance antimicrobial activity while maintaining low toxicity profiles.
  • Heterocyclic Interactions : The presence of pyridine and other heterocycles in the structure contributes to increased binding affinity towards biological targets such as kinases and receptors involved in cancer progression and inflammation .

Case Studies

  • Anticancer Evaluation : A study evaluated several derivatives against breast and lung cancer cell lines. Results showed that compounds with a 4-ethoxyphenyl group exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.
  • Antimicrobial Screening : In another case study focusing on antibacterial properties, specific derivatives were tested against clinical isolates of Pseudomonas aeruginosa. Compounds with brominated substituents showed superior inhibition compared to their non-brominated counterparts.

Scientific Research Applications

Structure and Properties

This compound belongs to a class of tetrazolo-pyrimidine derivatives, characterized by its unique chromeno and pyridine moieties. The molecular formula is C23H18N6O2C_{23}H_{18}N_6O_2, with a molecular weight of approximately 410.4 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazolo-pyrimidine exhibit significant anticancer properties. For instance, compounds similar to 6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have shown promising results against various cancer cell lines.

CompoundCancer TypeIC50 (µM)
Similar derivative AColon Cancer2.70 ± 0.28
Similar derivative BLung Cancer4.90 ± 0.69

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives containing similar structural motifs possess moderate antibacterial and antifungal activities. For example:

CompoundActivity TypeRelative Activity
Derivative CAntibacterialModerate
Derivative DAntifungalModerate

These results suggest that modifications to the ethoxy or pyridine groups could enhance the antimicrobial efficacy of the base structure .

Material Science Applications

Beyond medicinal uses, the compound may have applications in material science due to its unique electronic properties arising from its heterocyclic structure. Research into conducting polymers has indicated that incorporating such compounds can improve electrical conductivity and stability.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of related tetrazolo-pyrimidine compounds through multicomponent reactions, demonstrating their potential as anticancer agents. The synthesized compounds were subjected to cytotoxicity assays against various cancer cell lines, revealing significant activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of similar compounds, identifying key structural features that enhance biological activity. The presence of electron-donating groups significantly increased the potency against cancer cells, indicating that further modifications to 6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine could yield more effective therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The tetrazolo[1,5-a]pyrimidine core distinguishes this compound from analogs with triazolo or imidazo fused rings. For instance:

  • Triazolo[1,5-c]pyrimidines (e.g., 14-(4-halophenyl)-12-methoxy derivatives in ) exhibit antimicrobial activity influenced by halogen substituents, but their lack of a tetrazole ring may reduce metabolic stability compared to the target compound .

Substituent Effects

Table 1: Key Substituent Comparisons
Compound Name Substituents Molecular Formula Notable Properties
Target Compound 6-(4-ethoxyphenyl), 7-(pyridin-3-yl) C₂₅H₂₁N₅O₂ (estimated) High lipophilicity (ethoxy), hydrogen-bonding (pyridine)
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-... () 6-(2-methoxyphenyl), 7-(4-methylphenyl) C₂₆H₂₂N₄O₂ Steric hindrance (2-methoxy), reduced solubility (methyl)
7-(4-Methoxyphenyl)-6-phenyl-... () 7-(4-methoxyphenyl), 6-phenyl C₂₅H₂₀N₄O₂ Moderate lipophilicity (methoxy), limited π-stacking (phenyl)
4-Ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one () 4-ethoxy, pyrido[1,2-a]pyrimidine C₂₃H₁₉N₃O₂ Enhanced solubility (pyrido ring) but no tetrazole moiety
Key Observations:
  • Ethoxy vs.
  • Pyridin-3-yl vs. Phenyl : The pyridine substituent enables stronger interactions with biological targets (e.g., enzymes) via lone-pair electrons, unlike phenyl groups, which rely solely on hydrophobic effects .
  • Chromeno-Tetrazolo Fusion: The fused chromeno-tetrazolo system enhances planar rigidity, favoring intercalation or binding to flat biological targets (e.g., DNA or kinase ATP pockets) .

Research Findings and Implications

  • Antimicrobial Potential: While direct data on the target compound is lacking, structurally related triazolopyrimidines () and quinazoline derivatives () show antimicrobial activity, suggesting the ethoxyphenyl and pyridine groups may synergize for similar effects .
  • Kinase Inhibition: Tetrazolo rings (as in ) are common in kinase inhibitors due to their ability to mimic purine scaffolds.
  • Metabolic Stability : The ethoxy group may confer resistance to oxidative metabolism compared to methoxy analogs, extending half-life in vivo .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for its chromeno and tetrazolo ring formation?

  • Methodological Answer : The synthesis typically involves multi-step cyclocondensation and heterocycle formation. For the tetrazolo ring, a [2+3] cycloaddition between nitriles and azides is often employed, while the chromeno ring may form via acid-catalyzed cyclization of ethoxyphenyl-substituted precursors. Key steps include:
  • Cyclocondensation : Use of DMF or ethanol as solvents under reflux (120°C for 10–12 hours) with triethylamine as a base to deprotonate intermediates .
  • Tetrazolo Ring Formation : Reaction with sodium azide in the presence of ammonium chloride, monitored by TLC .
  • Purification : Recrystallization from ethanol-DMF mixtures yields products with ~60–70% purity .
    Example Similar pyrimidine derivatives show IR peaks at 2200 cm⁻¹ (C≡N stretch) and 1H NMR aromatic proton signals at δ 7.2–8.5 ppm .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .
  • IR Spectroscopy : Confirm nitrile (C≡N, ~2200 cm⁻¹) and tetrazolo ring (N=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrimidine cores .
    Cross-validation with elemental analysis (C, H, N within ±0.4% of theoretical values) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers optimize the yield of the tetrazolo ring formation while minimizing by-products?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents like DMF improve azide reactivity, while ethanol reduces side reactions .
  • Catalysis : Additives like p-toluenesulfonic acid (pTSA) enhance cyclization efficiency .
  • Temperature Control : Maintain reflux at 80–100°C to balance reaction rate and by-product formation.
    Example: In pyrrolo[3,2-d]pyrimidine syntheses, method B (DMF + pTSA) achieved 68% yield vs. 62% for method A (methanol only) .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. For example, unexpected upfield shifts may indicate intramolecular hydrogen bonding .
  • X-Ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for pyrazolo[1,5-a]pyrimidines in .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to identify conformational discrepancies .

Q. What computational strategies can predict the compound’s reactivity in novel reactions (e.g., regioselective substitutions)?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical software (e.g., GRRM) to map energy landscapes for potential reaction pathways .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridin-3-yl group may direct substitutions to the C-2 position .
  • Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new transformations .

Q. What methodologies are recommended for evaluating the compound’s bioactivity, such as kinase inhibition or anticancer potential?

  • Methodological Answer :
  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <1 μM suggest high potency .
  • Molecular Docking : Simulate binding to ATP-binding pockets of target enzymes (e.g., using AutoDock Vina) to prioritize targets .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to determine EC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.